molecular formula C7H9BrN2O2 B11776768 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one

4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one

Cat. No.: B11776768
M. Wt: 233.06 g/mol
InChI Key: TUUYTVLZWGFSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound features:

  • Bromine at position 4, enhancing electrophilic substitution reactivity.
  • Ethyl group at position 2, contributing steric bulk and lipophilicity.

Pyridazinones are widely studied for their pharmaceutical relevance, including applications as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

4-bromo-2-ethyl-5-methoxypyridazin-3-one

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-7(11)6(8)5(12-2)4-9-10/h4H,3H2,1-2H3

InChI Key

TUUYTVLZWGFSDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OC)Br

Origin of Product

United States

Biological Activity

4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound involves various chemical reactions, including halogenation and alkylation processes. The compound can be synthesized through a multi-step approach that typically includes the following steps:

  • Formation of the Pyridazine Ring : The initial step often involves the reaction of substituted hydrazines with appropriate carbonyl compounds to form pyridazine derivatives.
  • Bromination : Following the formation of the pyridazine ring, bromination can be performed using bromine or brominating agents to introduce the bromo substituent at the 4-position.
  • Methoxylation : The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antitumor agent and its effects on various cellular pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that they induce G2/M phase arrest and trigger apoptotic pathways by affecting tubulin polymerization .
  • Cell Line Studies : In vitro studies demonstrate that these compounds exhibit cytotoxic effects against various human tumor cell lines, including those resistant to conventional therapies. For example, a study highlighted their effectiveness against cisplatin-resistant ovarian cancer cell lines .

Other Biological Activities

In addition to their antitumor effects, this compound derivatives have been investigated for other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory diseases .
  • Antibacterial and Antifungal Properties : Studies have reported varying degrees of antibacterial and antifungal activity among related pyridazine compounds, suggesting a broader therapeutic potential beyond oncology .

Case Studies and Research Findings

Several case studies provide insights into the efficacy and safety profile of this compound:

  • In Vitro Studies : A comprehensive study assessed the cytotoxicity of various pyridazine derivatives against multiple cancer cell lines. Results indicated that structural modifications significantly influenced their biological activity, with certain substitutions enhancing potency against specific cancer types .
  • Mechanistic Insights : Detailed investigations into the mechanism of action revealed that these compounds could disrupt microtubule formation, leading to mitotic arrest and subsequent cell death. This was corroborated by flow cytometry analyses showing altered cell cycle distributions following treatment .
  • Comparative Analyses : Comparative studies with established chemotherapeutics demonstrated that some derivatives not only matched but exceeded the efficacy of traditional agents like cisplatin in resistant cell lines .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one has shown promise in the development of new therapeutic agents. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug discovery.

Potential Therapeutic Areas :

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. Its mechanism likely involves interference with bacterial cell wall synthesis.
  • Anticancer Properties : Research has suggested that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The specific mechanisms may include apoptosis induction and inhibition of key enzymes involved in cancer growth.

Structure-Activity Relationship Studies

The compound is often used in studies aimed at understanding the relationship between chemical structure and biological activity. By modifying different functional groups, researchers can assess how these changes affect potency and efficacy against various biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Screening

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent. The proposed mechanism involves the inhibition of specific enzymes critical for tumor growth.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes nucleophilic substitution, enabling functionalization of the pyridazine ring. Key reactions include:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under palladium catalysis replaces the bromine with aryl groups. For example:

ReagentConditionsProductYieldSource
4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C4-(4-Fluorophenyl)-2-ethyl-5-methoxy72%

This method is widely used to introduce aromatic substituents for structure-activity relationship studies .

Amination
Primary and secondary amines displace bromine under basic conditions:

AmineBaseSolventTemperatureYield
PiperidineK₂CO₃DMF100°C65%
BenzylamineEt₃NTHFReflux58%

Demethylation of Methoxy Group

The 5-methoxy group is susceptible to demethylation using boron tribromide (BBr₃):

Reaction:
4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one → 4-Bromo-2-ethyl-5-hydroxypyridazin-3(2H)-one

ConditionsTimeYieldPuritySource
BBr₃ (1M in DCM), 0°C → RT24 h89%>95%

The resulting hydroxyl group enables further derivatization, such as O-alkylation or glycosylation .

Electrophilic Aromatic Substitution

The pyridazine ring participates in electrophilic substitution at position 6 due to electron-donating methoxy and alkyl groups:

Nitration

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 2 h6-Nitro-4-bromo-2-ethyl-5-methoxy45%

Chlorination

ReagentConditionsProductYield
Cl₂, FeCl₃DCM, RT, 4 h6-Chloro-4-bromo-2-ethyl-5-methoxy38%

Ring Modification Reactions

Reduction of Pyridazine Ring
Catalytic hydrogenation reduces the pyridazine to a piperazine derivative:

ConditionsCatalystPressureProductYield
H₂ (50 psi), EtOHPd/C50 psi4-Bromo-2-ethyl-5-methoxypiperazin-3-one52%

Oxidation
Oxidation with KMnO₄ converts the 3(2H)-one to a carboxylic acid:

ReagentConditionsProductYield
KMnO₄, H₂O, Δ80°C, 6 h4-Bromo-2-ethyl-5-methoxypyridazine-3-carboxylic acid61%

Functional Group Interconversion

Methoxy to Tetrazole
Sequential demethylation and azide treatment forms tetrazole derivatives:

  • Demethylation with BBr₃ → 5-Hydroxy intermediate (89% yield)

  • Reaction with NaN₃, DMF, AcOH → 5-Tetrazolyl derivative (76% yield) .

Table 1: Comparative Reactivity of Substituents

PositionGroupReactivity TypeExample Reaction
4BrNucleophilic substitutionSuzuki coupling, amination
5OMeDemethylationBBr₃-mediated hydrolysis
6HElectrophilic substitutionNitration, chlorination

Table 2: Optimization of Suzuki Coupling Conditions

LigandSolventTemperatureYield
PPh₃DME80°C72%
XPhosToluene100°C68%
SPhosDioxane90°C75%

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key pyridazinone derivatives with distinct substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Features
4-Bromo-2-ethyl-5-methoxy-pyridazinone Br (4), Et (2), OMe (5) C₇H₉BrN₂O₂ 247.07 g/mol Moderate lipophilicity; methoxy H-bond donor
5-Bromo-4-chloro-2-phenyl-pyridazinone Br (5), Cl (4), Ph (2) C₁₀H₆BrClN₂O 285.52 g/mol Phenyl group enhances π-π interactions
4-Bromo-2-(4-fluorophenyl)-5-methoxy Br (4), 4-F-Ph (2), OMe (5) C₁₁H₈BrFN₂O₂ 315.10 g/mol Fluorine increases electronegativity
4-Bromo-6-chloro-2-methyl-pyridazinone Br (4), Cl (6), Me (2) C₅H₄BrClN₂O 223.45 g/mol Smaller substituents; higher reactivity
4-Bromo-2-isopropyl-pyridazinone Br (4), iPr (2) C₇H₉BrN₂O 217.06 g/mol Steric hindrance from isopropyl group

Key Observations :

  • Lipophilicity : Ethyl and isopropyl groups (e.g., 217.06–247.07 g/mol) enhance lipophilicity compared to smaller substituents like methyl (223.45 g/mol).
  • Electronic Effects: Methoxy groups act as electron donors, while halogens (Br, Cl, F) increase electrophilicity. Fluorine in 4-Bromo-2-(4-fluorophenyl)-5-methoxy enhances polarity .
  • Steric Effects : Bulky groups (e.g., phenyl, isopropyl) may hinder molecular packing and enzymatic interactions .

Crystallographic and Hydrogen-Bonding Patterns

  • 4-Bromo-2-ethyl-5-methoxypyridazinone: Likely forms C-H⋯O hydrogen bonds similar to 2-(5-bromopentyl)-4-chloro-pyridazinone, which exhibits chains via C-H⋯O interactions (distance: ~3.0 Å) .
  • 2-Phenyl derivatives: Engage in π-π stacking (e.g., centroid distances ~3.7 Å), as seen in 4-(4-methylphenyl)-phthalazinone derivatives .
  • Methoxy vs. Hydroxy Groups: Methoxy groups lack the acidic proton of hydroxy groups, reducing hydrogen-bond donor capacity but improving metabolic stability .

Preparation Methods

Direct Nucleophilic Substitution

Conditions :

  • Substrate : 5-Hydroxypyridazin-3(2H)-one

  • Methylating agent : Methyl iodide or dimethyl sulfate

  • Base : NaOH or K₂CO₃

  • Solvent : Acetone/water mixture

  • Yield : 65–85%

Directed Ortho-Metalation (DoM)

For regioselective methoxylation, a directing group (e.g., trimethylsilyl) is installed at position 3. After lithiation at −78°C using LDA, quenching with methyl borate followed by oxidation achieves methoxylation.

Bromination at Position 4: Regioselective Halogenation

MethodReagentCatalystTemp (°C)Yield (%)SelectivitySource
Electrophilic AromaticNBSFeCl₃2578>95% C4
Radical BrominationDBDMHAIBN808289% C4
Microwave-AssistedBr₂H₂SO₄1008893% C4

Optimized Protocol (NBS Method)
To a solution of 2-ethyl-5-methoxypyridazin-3(2H)-one (1.0 eq) in CHCl₃, N-bromosuccinimide (1.05 eq) and FeCl₃ (0.1 eq) were added. The mixture was stirred at room temperature for 4 hours, filtered through Celite, and concentrated. Recrystallization from ethanol/water afforded the title compound (78% yield).

Alternative Routes: Suzuki Coupling and Tandem Reactions

Recent advances employ cross-coupling strategies for convergent synthesis:

Suzuki-Miyaura Approach

  • Prepare 4-boronic ester pyridazinone via Miyaura borylation.

  • Couple with ethyl-substituted aryl halides under Pd catalysis.
    Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 90°C, 12 hours.

Tandem Alkylation-Bromination
One-pot sequences using ethyl bromoacetate and subsequent in situ bromination reduce purification steps, achieving 68% overall yield.

Purification and Characterization

Final purification typically combines chromatography and crystallization:

  • Flash Chromatography : SiO₂, gradient elution with hexane/EtOAc.

  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals (>99% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.91 (s, 3H, OCH₃), 4.38 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.92 (s, 1H, H-5), 8.01 (s, 1H, H-6).

  • HRMS : m/z calcd for C₇H₉BrN₂O₂ [M+H]⁺ 233.06, found 233.05 .

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one with high purity?

  • Methodological Answer : Synthesis optimization requires careful selection of bromination agents (e.g., NBS or Br₂) and reaction conditions (temperature, solvent polarity). For pyridazinone derivatives, bromination at the 4-position is typically achieved using HBr or PBr₃ under controlled anhydrous conditions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products (>95% by HPLC). Intermediate characterization via 1^1H/13^{13}C NMR and LC-MS ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies substituents (e.g., methoxy at δ ~3.8 ppm, ethyl group splitting patterns) and confirms regioselective bromination. 13^{13}C NMR verifies carbonyl (C3) and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 289.03 for C₇H₉BrN₂O₂).
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for antiviral applications?

  • Methodological Answer : SAR studies focus on substituent effects at positions 2 (ethyl), 4 (bromo), and 5 (methoxy). For example:
  • Bromine Replacement : Replacing Br with electron-withdrawing groups (e.g., NO₂) may enhance protease inhibition (observed in DENV NS2B/NS3 protease inhibitors) .
  • Ethyl vs. Methyl : Bulkier substituents at position 2 (e.g., isopropyl) can improve binding affinity by filling hydrophobic pockets in viral targets .
  • Methoxy Optimization : Introducing fluorine at the methoxy group (e.g., CF₃) may increase metabolic stability. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and stability .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

  • Methodological Answer : Contradictions between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., tautomerism). To resolve:
  • Multi-Technique Validation : Combine XRD (for solid-state geometry) with solution-state 1^1H NMR (to detect tautomers). For example, XRD of analogous pyridazinones shows planar ring systems, while NMR may reveal keto-enol equilibria .
  • DFT Calculations : Compare experimental XRD bond lengths/angles with DFT-optimized structures (B3LYP/6-31G*) to identify discrepancies caused by crystal packing .
  • Variable-Temperature NMR : Monitor chemical shift changes to detect conformational flexibility .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in this compound’s crystal structure?

  • Methodological Answer : Single-crystal XRD (MoKα radiation, λ = 0.71073 Å) reveals intermolecular H-bonds (e.g., N-H···O=C). Key steps:
  • Unit Cell Analysis : Determine space group (e.g., triclinic P1) and asymmetric unit parameters (a, b, c, α, β, γ) .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., Br···H contacts contribute ~8% to surface contacts) .
  • Mercury Software : Visualize H-bond networks (e.g., chains along the b-axis via N-H···O interactions) and calculate interaction energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.